An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of the novel compound, 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate. As this molecule is not extensively documented in current literature, this guide synthesizes information from established chemical principles and data from its constituent precursors, (4-ethylphenoxy)acetic acid and 4-methoxyphenol. We present a detailed exploration of its predicted physicochemical and spectroscopic characteristics, a proposed synthetic route via Steglich esterification, and a thorough protocol for its characterization. Furthermore, we delve into the potential biological activities and applications of this compound, drawing parallels with structurally related phenoxyacetate and methoxyphenyl derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar novel chemical entities.
Introduction
The exploration of novel chemical entities with tailored molecular architectures is a cornerstone of modern drug discovery and materials science. The compound 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate presents an intriguing molecular framework, combining the structural motifs of a phenoxyacetate and a methoxyphenyl ester. Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of an ethyl group on the phenoxy ring and a methoxy group on the phenyl ester moiety is anticipated to modulate these properties, potentially leading to novel pharmacological profiles or material characteristics.
This guide aims to provide a detailed, predictive analysis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate, laying the groundwork for its synthesis and empirical investigation. By dissecting its constituent parts and applying established principles of organic chemistry, we can construct a robust profile of its expected molecular and bulk properties.
Molecular Structure and Predicted Properties
The molecular structure of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is characterized by a central acetate linker connecting a 4-ethylphenoxy group and a 4-methoxyphenyl group.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is presented in Table 1. These values are estimated based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | 60-75 °C |
| Boiling Point | > 350 °C (with decomposition) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |
| logP | ~4.5 |
Predicted Spectroscopic Data
The characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate would rely on a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.
The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons of both the 4-ethylphenoxy and 4-methoxyphenyl moieties, as well as the aliphatic protons of the ethyl group and the methylene protons of the acetate linker.
The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the C-O stretching of the ether and ester linkages.[3]
-
C=O stretch (ester): ~1760 cm⁻¹
-
C-O stretch (ester and ether): 1250-1000 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2970-2850 cm⁻¹
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 286.32. Fragmentation patterns would likely involve cleavage of the ester bond, leading to fragments corresponding to the 4-ethylphenoxyacetyl and 4-methoxyphenoxy cations.
Synthesis and Characterization
As a novel compound, a reliable synthetic route and a robust characterization protocol are paramount. We propose a synthetic strategy based on the Steglich esterification, a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive.[4][5][6]
Proposed Synthetic Workflow
The synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate can be achieved through the reaction of (4-ethylphenoxy)acetic acid with 4-methoxyphenol.
Caption: Proposed synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate.
Experimental Protocol: Steglich Esterification
Materials:
-
(4-ethylphenoxy)acetic acid
-
4-methoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-ethylphenoxy)acetic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Esterification: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization Workflow
A systematic approach to characterization is essential to validate the synthesis of the target compound.
Caption: Workflow for the characterization of the synthesized product.
Potential Applications and Future Directions
The unique combination of the phenoxyacetate and methoxyphenyl moieties in 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate suggests several potential areas of application.
Pharmacological Potential
-
Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on both aromatic rings of the target molecule could lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Antimicrobial and Antifungal Activity: The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[8]
-
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] While this may not be a primary focus for drug development, understanding this potential is important for assessing the compound's overall biological profile.
Materials Science
The aromatic nature and potential for intermolecular interactions suggest that 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate could be explored as a component in the development of novel organic materials, such as liquid crystals or polymers with specific thermal or optical properties.
Future Research
The synthesis and characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate will open the door to a range of further investigations. Key future directions include:
-
In-depth Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets, including inflammatory enzymes, microbial strains, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substituents on both aromatic rings to elucidate the key structural features responsible for any observed biological activity.
-
Computational Modeling: Docking studies to predict the binding modes of the compound with relevant biological targets and to guide the design of more potent analogues.
Conclusion
While 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate remains a novel and uncharacterized molecule, a thorough analysis of its constituent parts and the application of established chemical principles allow for a robust prediction of its properties and a clear path forward for its synthesis and investigation. This technical guide provides the foundational knowledge necessary for researchers to embark on the exploration of this promising compound, with the potential for discoveries in both pharmacology and materials science. The proposed synthetic and characterization workflows offer a practical starting point for the empirical validation of the predictions outlined herein.
References
-
MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.
-
JETIR.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
ResearchGate. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
-
NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenoxyacetate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved from [Link]
-
MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
ChemTalk. (2023). What is Fischer Esterification?. Retrieved from [Link]
-
Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]
-
De Gruyter. (n.d.). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, phenoxy-, methyl ester. Retrieved from [Link]
-
Thieme. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]
-
ResearchGate. (2025). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]
-
University of Canterbury. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. IR Spectrum: Esters [quimicaorganica.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
